molecular formula C20H18FNO3 B1323466 benzyl 2-(4-fluoro-2-methylphenyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate CAS No. 414909-98-1

benzyl 2-(4-fluoro-2-methylphenyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

Cat. No. B1323466
Key on ui cas rn: 414909-98-1
M. Wt: 339.4 g/mol
InChI Key: DVPKLKJJGNAJRX-UHFFFAOYSA-N
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Patent
US07619092B2

Procedure details

To Grignard reagent prepared from 14.2 g of magnesium, 93.1 g of 2-bromo-5-fluorotoluene and 500 ml of tetrahydrofuran was added dropwise 50 ml of 4-methoxypyridine at −20° C. under nitrogen atmosphere. After completion of dripwise addition, the mixture was stirred at the same temperature for 20 minutes. Further, the reaction mixture was cooled down to −50° C., and 85 ml of benzylchlorocarbonate was added dropwise, while keeping the temperature at −40° C. or below. After completion of dropwise addition, the temperature of the reaction mixture was slowly raised, 200 g of ice was added thereto at −15C, and the mixture was stirred for 30 minutes. Further, 200 ml of a 5M aqueous citric acid solution was added thereto and the mixture was stirred at room temperature for an hour. From the reaction mixture tetrahydrofuran was removed by distillation under reduced pressure. To the residue was added 200 ml of ethyl acetate and the mixture was extracted twice. The organic layers were combined and washed with an aqueous sodium hydrogen carbonate solution and saturated brine, dried over magnesium sulfate, and the solvent was removed by distillation under reduced pressure. The residue was collected by filtration and washed with isopropyl ether, to give 146.5 g of 1-benzyloxycarbonyl-2-(4-fluoro-2-methylphenyl)-4-oxo-3,4-dihydro-2H-pyridine as shown in Table 125 below.
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
93.1 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
85 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Mg].Br[C:3]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][C:4]=1[CH3:10].C[O:12][C:13]1[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=1.[CH2:19]([O:26][C:27](Cl)=[O:28])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>O1CCCC1>[CH2:19]([O:26][C:27]([N:16]1[CH:17]=[CH:18][C:13](=[O:12])[CH2:14][CH:15]1[C:3]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][C:4]=1[CH3:10])=[O:28])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1

Inputs

Step One
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
14.2 g
Type
reactant
Smiles
[Mg]
Name
Quantity
93.1 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)F)C
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
COC1=CC=NC=C1
Step Three
Name
Quantity
85 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)Cl
Step Four
Name
ice
Quantity
200 g
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of dripwise addition
CUSTOM
Type
CUSTOM
Details
at −40° C. or below
ADDITION
Type
ADDITION
Details
After completion of dropwise addition
TEMPERATURE
Type
TEMPERATURE
Details
the temperature of the reaction mixture was slowly raised
STIRRING
Type
STIRRING
Details
at −15C, and the mixture was stirred for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for an hour
CUSTOM
Type
CUSTOM
Details
From the reaction mixture tetrahydrofuran was removed by distillation under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added 200 ml of ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted twice
WASH
Type
WASH
Details
washed with an aqueous sodium hydrogen carbonate solution and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation under reduced pressure
FILTRATION
Type
FILTRATION
Details
The residue was collected by filtration
WASH
Type
WASH
Details
washed with isopropyl ether

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)N1C(CC(C=C1)=O)C1=C(C=C(C=C1)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 146.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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